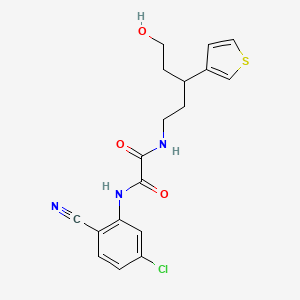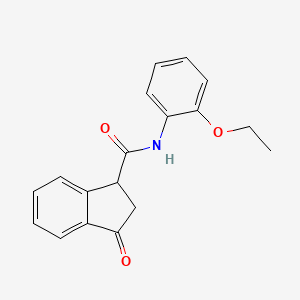![molecular formula C21H19N5O4 B2530419 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 1214816-68-8](/img/structure/B2530419.png)
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin class. These compounds are of significant interest due to their potential pharmacological properties. The specific compound mentioned includes a 1,2,4-oxadiazol moiety, which is often associated with a variety of biological activities.
Synthesis Analysis
The synthesis of related 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives has been reported, where novel compounds were obtained by alkylation in the 1H-tautomeric form of the base structure. The process involved the use of reagents such as 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide in a neutral medium. Subsequent cyclization of the compounds was achieved upon heating in concentrated HBr .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using 1H Nuclear Magnetic Resonance Spectroscopy (1H-NMR). A reexamination of the NMR spectra of similar compounds has led to a reassignment of their structures, indicating the importance of accurate spectroscopic analysis in confirming the molecular structure of such complex molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include alkylation and cyclization. The alkylation mainly occurs in the 1H-tautomeric form, which is a key step in the synthesis of the diazepino[1,2-a]benzimidazole derivatives. The cyclization step is facilitated by heating in a strong acid like concentrated HBr, which leads to the formation of the desired ring structures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide are not detailed in the provided papers, related compounds have been characterized using NMR spectroscopy. The pharmacological evaluation of these compounds has shown promising anxiolytic and analgesic properties, which suggests that they may have specific physical and chemical properties conducive to interaction with biological receptors .
Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
A novel and efficient method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been developed. This method uses aromatic diamine, Meldrum’s acid, and an isocyanide in CH2Cl2 at ambient temperature, providing a catalyst-free alternative for generating benzodiazepine derivatives with a broad spectrum of biological activities. Such compounds are essential pharmacophores in pharmaceutical industries due to their applications as anxiolytics, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecystokinin antagonists. This synthesis route offers a versatile approach to introducing molecular diversity under mild reaction conditions, contributing significantly to drug discovery and development processes (Shaabani et al., 2009).
Pharmacological Evaluation
Novel derivatives of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole have been synthesized and evaluated for their agonistic effects on benzodiazepine receptors. These compounds have shown considerable anticonvulsant activity, with some derivatives demonstrating effects comparable to diazepam when evaluated using pentylenetetrazole-induced lethal convulsion and maximal electroshock tests. Such findings indicate the potential therapeutic applications of these derivatives in treating convulsions and related disorders, emphasizing the importance of structural modifications in enhancing biological activity (Faizi et al., 2012).
Antimicrobial and Anti-inflammatory Agents
A series of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds exhibit significant anti-bacterial and antifungal properties, with some showing potential as anti-inflammatory agents. This research highlights the versatile biological activities of benzodiazepine derivatives and their potential as leads for developing new antimicrobial and anti-inflammatory drugs (Kendre et al., 2015).
Propiedades
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c27-17(22-12-18-25-19(26-30-18)13-6-2-1-3-7-13)11-10-16-21(29)23-15-9-5-4-8-14(15)20(28)24-16/h1-9,16H,10-12H2,(H,22,27)(H,23,29)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZYEYUHGYFAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)
![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)
![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)

